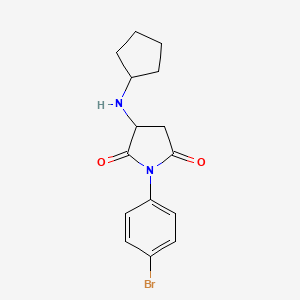
2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate
Vue d'ensemble
Description
2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate, also known as coumarin-7-oxyethyl benzoate, is a synthetic compound that belongs to the class of coumarin derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mécanisme D'action
The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate is still not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Moreover, 2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate has been shown to modulate various signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate exhibits various biochemical and physiological effects. This compound has been shown to induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and the activation of various antioxidant enzymes. Moreover, 2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate has been shown to inhibit the activity of various enzymes involved in cancer progression, including matrix metalloproteinases and histone deacetylases.
Avantages Et Limitations Des Expériences En Laboratoire
2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate has several advantages and limitations for lab experiments. The advantages include its potent anticancer activity, broad-spectrum antimicrobial activity, and low toxicity towards normal cells. However, the limitations include its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. Moreover, the stability of this compound can be affected by various factors such as pH, temperature, and light exposure.
Orientations Futures
There are several future directions for the research and development of 2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate. One of the potential areas of research is the optimization of the synthesis method to enhance the yield and purity of the product. Moreover, the development of novel formulations and delivery systems can improve the bioavailability and efficacy of this compound. Furthermore, the elucidation of the mechanism of action and the identification of the molecular targets can provide insights into the potential therapeutic applications of 2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate. Finally, the evaluation of the safety and efficacy of this compound in preclinical and clinical studies can pave the way for its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate has shown promising results in various scientific research applications. This compound has been extensively studied for its potential anticancer activity. Studies have shown that 2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has also been shown to possess anti-inflammatory, antifungal, and antimicrobial activities.
Propriétés
IUPAC Name |
(2-oxo-3-phenylchromen-7-yl) 2-ethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c1-2-27-21-11-7-6-10-19(21)23(25)28-18-13-12-17-14-20(16-8-4-3-5-9-16)24(26)29-22(17)15-18/h3-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERFWOVXSGASLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-amino-N-benzyl-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4231161.png)

![N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B4231178.png)
![2-[3-allyl-1-(4-fluorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B4231179.png)
![2-[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B4231183.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4231192.png)
![ethyl 1-({4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetyl)-4-piperidinecarboxylate](/img/structure/B4231198.png)
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4231201.png)
![2-{4-[(butylamino)methyl]-2-ethoxyphenoxy}-N-(2-methylphenyl)acetamide hydrochloride](/img/structure/B4231217.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4231231.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4231238.png)
![N-(4-bromobenzyl)-2-chloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4231242.png)
![N-{2-[(isobutylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B4231248.png)